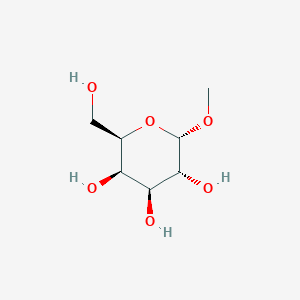

Methyl alpha-D-galactopyranoside

Description

Methyl alpha-D-galactopyranoside is a natural product found in Ligustrum obtusifolium, Perilla frutescens, and Cichorium intybus with data available.

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-PZRMXXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187575 | |

| Record name | Methyl alpha-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3396-99-4, 34004-14-3 | |

| Record name | Methyl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alpha-galactoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl alpha-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-α-D-galactose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ6UY55QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl α-D-galactopyranoside for Researchers and Drug Development Professionals

December 22, 2025

Abstract

Methyl α-D-galactopyranoside, a monosaccharide derivative, serves as a versatile and pivotal molecule in biochemical research and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and purification, alongside detailed experimental protocols for its application. Furthermore, this document elucidates its role as a precursor in drug discovery, its utility in studying protein-carbohydrate interactions, and its connection to cellular signaling pathways, particularly through its interaction with galectins. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug development, offering both foundational knowledge and practical methodologies.

Introduction

Methyl α-D-galactopyranoside (MαG) is a glycoside in which the anomeric hydroxyl group of α-D-galactopyranose is replaced by a methoxy (B1213986) group. This seemingly simple modification imparts significant chemical stability while retaining the core structural features of galactose, making it an invaluable tool in glycobiology and medicinal chemistry. Its applications are extensive, ranging from its use as a synthetic building block for complex oligosaccharides and glycoconjugates to its role as a specific inhibitor of certain enzymes and a probe for studying carbohydrate-binding proteins.[1][2][3] This guide will delve into the technical details of MαG, providing a thorough resource for its effective utilization in a research and development setting.

Chemical and Physical Properties

Methyl α-D-galactopyranoside is a white, crystalline powder with well-defined chemical and physical characteristics.[3] A summary of its key properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₄O₆ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| CAS Number | 3396-99-4 | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 116-117 °C | [4] |

| Solubility | Soluble in water, methanol (B129727), and hot ethanol | [4][5] |

| Optical Rotation | [α]20/D +173° to +180° (c = 1.5 in water) | [4] |

| Synonyms | 1-O-Methyl-α-D-galactopyranoside, α-Methyl-D-galactoside | [5] |

Synthesis and Purification

The most common method for the synthesis of Methyl α-D-galactopyranoside is the Fischer glycosidation of D-galactose. This reaction involves treating galactose with methanol in the presence of an acid catalyst. The process is an equilibrium that yields a mixture of α- and β-anomers in both pyranose and furanose forms.[6] Optimization of reaction conditions, such as reaction time and temperature, can favor the formation of the thermodynamically more stable α-pyranoside.

Detailed Experimental Protocol: Fischer Glycosidation

Materials:

-

D-galactose

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Anhydrous sodium carbonate (or other suitable base for neutralization)

-

Activated charcoal

-

Celite or filter aid

Procedure:

-

Suspend D-galactose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by the slow addition of anhydrous sodium carbonate until the effervescence ceases.

-

Filter the mixture through a pad of Celite to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a syrup.

-

Decolorize the syrup by dissolving it in a minimal amount of hot methanol and adding activated charcoal.

-

Filter the hot solution through Celite and allow the filtrate to cool slowly to induce crystallization.

-

Collect the crystals of Methyl α-D-galactopyranoside by filtration, wash with cold methanol, and dry under vacuum.

Purification

Purification of the crude product is typically achieved through recrystallization from methanol or ethanol.[7] For mixtures that are difficult to crystallize, column chromatography on silica (B1680970) gel using a solvent system such as chloroform-methanol can be employed to separate the anomers and other byproducts.[8]

Caption: Workflow for the synthesis and purification of Methyl α-D-galactopyranoside.

Applications in Research and Drug Development

Methyl α-D-galactopyranoside is a valuable tool in various areas of research and development due to its specific interactions and its utility as a synthetic precursor.

Enzyme Inhibition Studies

MαG is a known inhibitor of α-galactosidases, enzymes that catalyze the hydrolysis of α-galactosyl residues.[9][10] This inhibitory activity makes it a useful compound for studying the kinetics and mechanism of these enzymes.

Detailed Experimental Protocol: α-Galactosidase Inhibition Assay

Materials:

-

α-Galactosidase enzyme

-

p-Nitrophenyl-α-D-galactopyranoside (pNPG) as a substrate

-

Methyl α-D-galactopyranoside (inhibitor)

-

Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 6.5)

-

Stop solution (e.g., 0.1 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of Methyl α-D-galactopyranoside in the assay buffer.

-

In a 96-well plate, add a fixed amount of α-galactosidase enzyme to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Initiate the enzymatic reaction by adding a fixed concentration of the pNPG substrate to all wells.

-

Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution to each well. The stop solution also develops the color of the p-nitrophenol product.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl α-D-Galactopyranoside - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. METHYL-ALPHA-D-GALACTOPYRANOSIDE | 3396-99-4 [chemicalbook.com]

- 4. Methyl a- D -galactopyranoside 3396-99-4 [sigmaaldrich.com]

- 5. cphi-online.com [cphi-online.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Methyl a- D -galactopyranoside 3396-99-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Structure and Stereochemistry of Methyl alpha-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of methyl alpha-D-galactopyranoside. It includes detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Furthermore, this guide delves into the biological significance of this compound, particularly its role as a tool in glycobiology and its interactions with carbohydrate-binding proteins (lectins). Visual diagrams generated using Graphviz are provided to illustrate its chemical structure and a key biological interaction.

Introduction

This compound is a monosaccharide derivative of galactose, a C-4 epimer of glucose. It is characterized by a pyranose ring structure, a methyl group at the anomeric carbon (C-1) in an alpha configuration, and the D-configuration of the galactose moiety. This compound serves as a fundamental building block and research tool in the field of glycobiology.[1][2] Its well-defined structure and stereochemistry make it an ideal substrate for studying carbohydrate-protein interactions, particularly with lectins, and for the synthesis of more complex glycoconjugates and oligosaccharides.[1][2] Understanding its precise three-dimensional structure is crucial for interpreting its biological activity and for its application in drug design and development.

Structure and Stereochemistry

The chemical formula of this compound is C7H14O6, and it has a molecular weight of 194.18 g/mol .[3] The systematic IUPAC name is (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol.[3] The structure consists of a six-membered tetrahydropyran (B127337) ring, also known as a pyranose ring.

The stereochemistry of this compound is defined by two key features:

-

The anomeric carbon (C-1): The methoxy (B1213986) group (-OCH3) is attached to the anomeric carbon in an axial position, which is defined as the alpha (α) configuration .

-

The D-configuration: The stereochemistry of the chiral centers in the pyranose ring corresponds to that of D-galactose. This is most easily identified by the orientation of the hydroxyl group at C-5, which is in the same configuration as in D-glyceraldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C7H14O6 | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| CAS Registry Number | 3396-99-4 | [3] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 114-117 °C | |

| Optical Rotation | [α]D^20 +173° to +180° (c = 1.5 in H2O) | |

| Solubility | Soluble in water and methanol (B129727). |

Experimental Protocols

Synthesis

A common method for the synthesis of this compound is the Fischer glycosidation of D-galactose. This involves reacting D-galactose with methanol in the presence of an acid catalyst, typically hydrochloric acid.

Representative Protocol for Fischer Glycosidation:

-

Preparation: Suspend anhydrous D-galactose in anhydrous methanol.

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the suspension.

-

Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After completion, cool the reaction mixture and neutralize the acid with a suitable base, such as sodium bicarbonate or silver carbonate.

-

Filtration and Concentration: Filter the mixture to remove the salt and concentrate the filtrate under reduced pressure to obtain a syrup.

-

Crystallization: Dissolve the syrup in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization. The alpha-anomer is typically less soluble and crystallizes out first.

-

Isolation and Purification: Collect the crystals by filtration, wash with cold methanol, and dry under vacuum to yield pure this compound.

Characterization

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Generalized Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (CD₃OD), in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each carbon atom.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants (for ¹H NMR), and integration to confirm the structure. The anomeric proton (H-1) typically appears as a doublet with a coupling constant of approximately 3-4 Hz, characteristic of an axial-equatorial coupling in the alpha-anomer.

Typical NMR Chemical Shifts (in D₂O):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | ~4.8 (d, J ≈ 3.5 Hz) | ~100.2 |

| C-2 | ~3.7 | ~69.1 |

| C-3 | ~3.8 | ~70.0 |

| C-4 | ~3.9 | ~70.6 |

| C-5 | ~3.8 | ~71.5 |

| C-6 | ~3.7 | ~61.9 |

| -OCH₃ | ~3.4 (s) | ~55.8 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.[4]

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Generalized Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, such as methanol or a mixture of solvents.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect X-ray diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.[5]

Biological Significance and Interactions

This compound is a valuable tool in glycobiology for studying carbohydrate-protein interactions.[1] A significant class of proteins that recognize and bind to galactose-containing structures are lectins. The binding of this compound to lectins can be studied to understand the molecular basis of carbohydrate recognition, which is crucial for processes such as cell adhesion, signaling, and pathogen recognition.

One well-studied interaction is the binding of galactosides to peanut agglutinin (PNA), a lectin isolated from peanuts.[6] This interaction can be investigated using various biophysical techniques, including NMR spectroscopy, to determine the kinetics and thermodynamics of binding.[6][7]

The binding kinetics of this compound to peanut agglutinin have been studied using ¹³C NMR. The association rate constant was determined to be 4.6 x 10⁴ M⁻¹s⁻¹, and the dissociation rate constants were in the range of 9-46 s⁻¹ over a temperature range of 5-35 °C.[6] These studies reveal a two-step binding model and a significant dissociation activation enthalpy of approximately 10 kcal mol⁻¹.[6]

Conclusion

This compound is a well-characterized monosaccharide derivative with a defined structure and stereochemistry. Its physicochemical properties are well-documented, and it can be synthesized and characterized using standard organic chemistry techniques. Its primary significance lies in its utility as a research tool in glycobiology, particularly for elucidating the principles of carbohydrate-protein interactions. The detailed understanding of its structure and binding properties is essential for its application in the development of novel therapeutics and diagnostic agents that target carbohydrate-mediated biological processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H14O6 | CID 76935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of binding of methyl alpha- and beta-D-galactopyranoside to peanut agglutinin: a carbon-13 nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl α-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl α-D-galactopyranoside is a monosaccharide derivative of galactose, characterized by the presence of a methyl group at the anomeric C1 position in an alpha configuration. This compound serves as a valuable tool in glycobiology, medicinal chemistry, and drug development. Its structural features allow it to act as a synthetic building block for more complex oligosaccharides, a substrate for enzymatic assays, and a ligand in carbohydrate-protein interaction studies. This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl α-D-galactopyranoside, complete with experimental protocols and structured data for easy reference.

Physical Properties

Methyl α-D-galactopyranoside is a white to off-white crystalline powder at room temperature.[1][2][3] It is known to be hygroscopic and should be stored in a dry environment.[1][3] The compound is soluble in water and methanol, and sparingly soluble in hot ethanol.[3][4][5]

Quantitative Physical Data

| Property | Value | References |

| Molecular Formula | C₇H₁₄O₆ | [2][6][7][8][9] |

| Molecular Weight | 194.18 g/mol | [2][4][6][7][8] |

| Melting Point | 114-117 °C | [4][6][10] |

| Specific Optical Rotation ([α]²⁰/D) | +173° to +180° (c = 1.5 in H₂O) | [4] |

| Solubility | Water: 50 mg/mL (clear, colorless) | [4] |

| Methanol: 49.00-51.00 mg/mL (clear, colorless) | [4] | |

| Density (approximate) | 1.47 - 1.5 g/cm³ | [6][8] |

| Refractive Index | 176.5 ° (C=1, H₂O) | [3][6] |

| Flash Point | 189.1 °C | [6] |

| Boiling Point | 389.1 °C at 760 mmHg | [6] |

Chemical Properties and Reactivity

Methyl α-D-galactopyranoside is an O-glycosyl compound, specifically an acetal (B89532) formed between the anomeric hydroxyl group of α-D-galactopyranose and methanol.[7][8][11] This glycosidic bond is the most reactive site in the molecule and is susceptible to hydrolysis under acidic conditions to yield galactose and methanol. It serves as a key substrate in various enzymatic reactions and as a precursor in the chemical synthesis of more complex carbohydrates and glycoconjugates.[12][13][14]

Chemical Structure

References

- 1. osti.gov [osti.gov]

- 2. iitg.ac.in [iitg.ac.in]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. METHYL-ALPHA-D-GALACTOPYRANOSIDE(3396-99-4) 13C NMR spectrum [chemicalbook.com]

- 11. hplc.sk [hplc.sk]

- 12. d-nb.info [d-nb.info]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. メチル α-D-ガラクトピラノシド ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

The Biological Role of Methyl α-D-galactopyranoside: A Technical Guide for Researchers

An In-depth Examination of a Key Biochemical Probe for Glycobiology and Drug Discovery

Introduction

Methyl α-D-galactopyranoside is a synthetically accessible monosaccharide derivative that serves as a important tool in the fields of glycobiology, biochemistry, and drug development. Its structural similarity to the terminal α-D-galactosyl residues of various glycoconjugates allows it to function as a competitive inhibitor for a range of carbohydrate-binding proteins, including enzymes and lectins. This technical guide provides a comprehensive overview of the biological roles of Methyl α-D-galactopyranoside, with a focus on its interactions with α-galactosidases and lectins. We present quantitative binding data, detailed experimental protocols, and conceptual diagrams of its mechanism of action to support researchers in utilizing this compound for their studies.

Core Biological Interactions

The primary biological significance of Methyl α-D-galactopyranoside lies in its ability to competitively bind to the active sites of proteins that recognize terminal α-D-galactose residues. This mimicry allows it to modulate the activity of these proteins, making it a valuable probe for studying their function and for the development of therapeutic agents.

Inhibition of α-Galactosidases

α-Galactosidases are a class of glycoside hydrolase enzymes that catalyze the cleavage of terminal α-galactosyl residues from glycoproteins and glycolipids. The accumulation of substrates for these enzymes can lead to lysosomal storage disorders, such as Fabry disease. Methyl α-D-galactopyranoside acts as a competitive inhibitor of α-galactosidases by binding to the enzyme's active site, thereby preventing the hydrolysis of its natural substrates.[1]

Interaction with Lectins

Lectins are a diverse group of carbohydrate-binding proteins that play crucial roles in cell-cell recognition, adhesion, and signaling. Many lectins exhibit specificity for terminal galactose residues. Methyl α-D-galactopyranoside can competitively inhibit the binding of these lectins to their endogenous glycan ligands on the cell surface or on other proteins. This property is widely exploited to study lectin function and to block lectin-mediated biological processes.

Quantitative Data on Molecular Interactions

The affinity and inhibitory potential of Methyl α-D-galactopyranoside have been quantified against various α-galactosidases and lectins. The following tables summarize key binding and inhibition constants.

| Enzyme Source | Inhibitor | Inhibition Type | Ki (mM) | Reference |

| Debaryomyces hansenii UFV-1 (extracellular) | Methyl α-D-galactopyranoside | Competitive | 0.82 | |

| Debaryomyces hansenii UFV-1 (intracellular) | Methyl α-D-galactopyranoside | Competitive | 1.12 | |

| Green Coffee Bean α-Galactosidase | Methyl α-D-galactopyranoside | Competitive | Data not available |

| Lectin | Ligand | Method | Kd (mM) | Association Rate Constant (ka) (M-1s-1) | Dissociation Rate Constant (kd) (s-1) | Reference |

| Peanut Agglutinin | Methyl α-D-galactopyranoside | 13C NMR | Calculated from kd/ka | 4.6 x 104 | 9-46 (at 5-35°C) | [2] |

| Galectin-1 | Methyl β-D-galactopyranoside (for comparison) | Fluorescence Polarization | >10 | Not reported | Not reported | [3] |

| Galectin-8N | Methyl β-D-galactopyranoside (for comparison) | Fluorescence Polarization | Not explicitly stated for the methyl-galactopyranoside, but d-galactal (B13577) binds with 5-fold higher affinity | Not reported | Not reported | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Methyl α-D-galactopyranoside in research. Below are protocols for key experiments.

Protocol 1: α-Galactosidase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of Methyl α-D-galactopyranoside against α-galactosidase.

Materials:

-

α-Galactosidase (e.g., from green coffee beans)

-

4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal)

-

Methyl α-D-galactopyranoside

-

Assay Buffer (e.g., 50 mM sodium citrate, pH 4.5)

-

Stop Solution (e.g., 0.5 M sodium carbonate)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of Methyl α-D-galactopyranoside in Assay Buffer.

-

Perform serial dilutions of the inhibitor in the microplate.

-

Add the α-galactosidase enzyme solution to each well containing the inhibitor and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the 4-MU-α-Gal substrate solution.

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C, protected from light.

-

Stop the reaction by adding the Stop Solution.

-

Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Lectin Binding

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified lectin

-

Methyl α-D-galactopyranoside

-

ITC Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Isothermal Titration Calorimeter

Procedure:

-

Prepare solutions of the lectin (in the sample cell) and Methyl α-D-galactopyranoside (in the syringe) in the same ITC buffer. A typical starting concentration for the lectin is 20-50 µM, and for the ligand is 10-20 times the lectin concentration.

-

Degas both solutions to remove air bubbles.

-

Equilibrate the calorimeter at the desired temperature (e.g., 25°C).

-

Perform a series of injections of the Methyl α-D-galactopyranoside solution into the sample cell containing the lectin.

-

Record the heat changes after each injection.

-

Analyze the data using the instrument's software to fit a binding model and determine the thermodynamic parameters.

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data (ka and kd) and binding affinity (Kd).

Materials:

-

Purified lectin (ligand)

-

Methyl α-D-galactopyranoside (analyte)

-

SPR sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Running Buffer (e.g., HBS-EP+)

-

SPR instrument

Procedure:

-

Immobilize the lectin onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of Methyl α-D-galactopyranoside in Running Buffer.

-

Inject the different concentrations of the analyte over the immobilized lectin surface and monitor the change in the SPR signal (response units, RU).

-

After the association phase, inject Running Buffer to monitor the dissociation of the complex.

-

Regenerate the sensor surface between different analyte concentrations if necessary.

-

Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways and Logical Relationships

Methyl α-D-galactopyranoside primarily acts by inhibiting the initial steps of signaling pathways that are dependent on α-galactoside recognition. The following diagrams, generated using the DOT language, illustrate these inhibitory mechanisms.

References

- 1. scbt.com [scbt.com]

- 2. Kinetics of binding of methyl alpha- and beta-D-galactopyranoside to peanut agglutinin: a carbon-13 nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Methyl α-D-galactopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl α-D-galactopyranoside, a simple methyl glycoside of galactose, holds a significant place in the history of carbohydrate chemistry. Its discovery is intrinsically linked to the pioneering work of Emil Fischer and the development of the foundational Fischer glycosidation reaction. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of Methyl α-D-galactopyranoside. It details both historical and contemporary experimental protocols, presents key quantitative data in a structured format, and visualizes the underlying chemical and biochemical processes. This document serves as a comprehensive resource for researchers and professionals in the fields of glycobiology, medicinal chemistry, and drug development, offering insights into the enduring relevance of this fundamental carbohydrate derivative.

Introduction

Methyl α-D-galactopyranoside is a monosaccharide derivative that has found widespread application in biochemical research and as a synthetic building block.[1] Its utility stems from its ability to act as a stable analog of galactose, enabling the study of carbohydrate-protein interactions and the elucidation of enzyme mechanisms. Notably, it serves as a known inhibitor of α-galactosidases and a tool for investigating the activity of glycosyltransferases.[2] Understanding the historical context of its discovery and the evolution of its synthesis is crucial for appreciating its role in the advancement of carbohydrate science.

Discovery and Historical Context: The Fischer Glycosidation

The discovery of Methyl α-D-galactopyranoside is a direct consequence of the groundbreaking work of German chemist Emil Fischer on the synthesis of glycosides. Between 1893 and 1895, Fischer developed a method for forming a glycosidic bond by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.[3] This reaction, now famously known as Fischer glycosidation, provided the first practical means of synthesizing glycosides in the laboratory and was instrumental in advancing the understanding of carbohydrate structures.

The Fischer glycosidation of D-galactose with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride, yields a mixture of methyl α- and β-D-galactopyranosides, with the α-anomer being the thermodynamically favored product under prolonged reaction times.[3] This pioneering work not only led to the first synthesis of Methyl α-D-galactopyranoside but also laid the groundwork for the synthesis of a vast array of other glycosides, fundamentally shaping the field of carbohydrate chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Methyl α-D-galactopyranoside is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₇H₁₄O₆ | |

| Molecular Weight | 194.18 g/mol | |

| Melting Point | 116-117 °C | [4] |

| Optical Rotation [α]20/D | +173° to +180° (c = 1.5 in H₂O) | |

| Solubility | Soluble in water (50 mg/mL), methanol, and hot ethanol. | |

| Appearance | White crystalline powder. | [5] |

| CAS Number | 3396-99-4 | [5][6] |

Experimental Protocols

The synthesis of Methyl α-D-galactopyranoside has evolved from the original Fischer method to more refined and controlled procedures. This section details both a historical and a modern experimental protocol.

Historical Synthesis: Fischer Glycosidation

This protocol is based on the classical Fischer method for glycoside synthesis.

Materials:

-

Anhydrous D-galactose

-

Anhydrous methanol

-

Dry hydrogen chloride gas

-

Soda-lime tube

Procedure:

-

Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol by bubbling dry HCl gas into cooled methanol.

-

To this solution, add finely powdered anhydrous D-galactose.

-

Reflux the mixture for an extended period (e.g., 72 hours), protecting the reaction from moisture using a soda-lime tube. A clear solution will form as the reaction progresses.[7]

-

Cool the resulting clear, pale-yellow solution to 0°C to induce crystallization. Seeding with a crystal of pure α-methyl-D-galactopyranoside may be necessary.

-

Allow the crystallization to proceed at 0°C for at least 12 hours.

-

Collect the crystalline product by suction filtration and wash with cold methanol.

-

The mother liquor can be concentrated and subjected to further rounds of crystallization to increase the yield.[7]

Modern Synthetic Approach

Modern methods often employ milder acid catalysts and more controlled reaction conditions to improve yield and selectivity.

Materials:

-

D-galactose

-

Dry methanol

-

Activated acidic zeolite or a strong acid cation exchange resin

-

Acetic anhydride

Procedure:

-

To a suspension of D-galactose in dry methanol, add an activated acidic zeolite.

-

Reflux the mixture with stirring for 48 hours at 60°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter off the zeolite catalyst and evaporate the solvent under reduced pressure.

-

The resulting residue, a mixture of anomers, can be further purified. For characterization, the mixture is often acetylated by dissolving it in pyridine and adding acetic anhydride, followed by stirring for 24 hours at room temperature.

-

After a work-up procedure, the acetylated products can be separated by column chromatography.

-

Deacetylation of the purified α-anomer yields pure Methyl α-D-galactopyranoside.

Applications in Research

Methyl α-D-galactopyranoside is a valuable tool in glycobiology and drug discovery, primarily due to its role as a specific inhibitor of α-galactosidases and as a substrate analog for glycosyltransferases.

Inhibition of α-Galactosidase

α-Galactosidases are enzymes that catalyze the hydrolysis of terminal α-galactosyl residues from glycolipids and glycoproteins. Methyl α-D-galactopyranoside acts as a competitive inhibitor of these enzymes.[2] For instance, it inhibits the extracellular and intracellular α-galactosidases from Debaryomyces hansenii with Ki values of 0.82 mM and 1.12 mM, respectively.[2] This inhibitory activity makes it a useful compound for studying the mechanism of these enzymes and for screening for new, more potent inhibitors.

Study of Glycosyltransferases

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule.[8] Methyl α-D-galactopyranoside can be used as a substrate analog to study the binding and catalytic mechanisms of galactosyltransferases. By observing the interaction of the enzyme with this stable analog, researchers can gain insights into the substrate specificity and active site architecture of these important enzymes.[5]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental chemical and experimental workflows associated with Methyl α-D-galactopyranoside.

Fischer Glycosidation of D-Galactose

Caption: Fischer glycosidation of D-galactose to form methyl galactosides.

Experimental Workflow for α-Galactosidase Inhibition Assay

Caption: Workflow for an α-galactosidase inhibition assay.

Conclusion

From its initial synthesis through the pioneering Fischer glycosidation to its current use as a sophisticated tool in biochemical research, Methyl α-D-galactopyranoside has remained a compound of significant interest. Its history is a testament to the foundational principles of carbohydrate chemistry laid down by Emil Fischer. For contemporary researchers, it continues to be an invaluable molecule for probing the intricate world of carbohydrate-modifying enzymes. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, underscoring its enduring legacy and continued importance in the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 4. Methyl-α-D-galactose - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Analysis of Methyl α-D-galactopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of Methyl α-D-galactopyranoside, a methylated monosaccharide with known biological activity. The document details its identified natural sources, available quantitative data, and its primary biological role as an α-galactosidase inhibitor. Furthermore, a putative biosynthetic pathway is proposed, and detailed experimental protocols for its extraction, isolation, and identification from plant sources are provided. This guide is intended to be a foundational resource for researchers interested in the study and potential applications of this carbohydrate.

Natural Occurrence

Methyl α-D-galactopyranoside has been identified in several terrestrial plant species. Its presence is often as a minor constituent within a complex mixture of other phytochemicals. The primary plant sources reported in the literature are:

-

Cichorium intybus (Chicory): This compound has been isolated from the methanolic extract of chicory seeds.

-

Perilla frutescens (Perilla): Methyl α-D-galactopyranoside is a known constituent of this plant.[1]

-

Ligustrum obtusifolium (Border Privet): This species has been reported to contain Methyl α-D-galactopyranoside.[2]

-

Eleutherococcus senticosus (Siberian Ginseng): In this well-known medicinal plant, Methyl α-D-galactopyranoside is also referred to as Eleutheroside C.[1]

A structurally related compound, 6-O-Methyl-alpha-D-galactopyranose , is found as a constituent of complex sulfated galactans in various species of marine red algae (Rhodophyta) .

Quantitative Data

Specific quantitative data for Methyl α-D-galactopyranoside in its natural sources is limited in the available scientific literature. For instance, in Eleutherococcus senticosus, the standardization of extracts typically focuses on Eleutherosides B and E, with a noted lack of comprehensive quantitative analysis for other compounds like Eleutheroside C (Methyl α-D-galactopyranoside).

While direct quantification of the target compound is scarce, data on the total phenolic and flavonoid content of the source plants can provide context on the complexity of the extracts from which it is isolated.

| Plant Source | Part | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Notes |

| Cichorium intybus | Taproots | 7 | 2 | Data from water extracts.[3] |

| Perilla frutescens | Seeds | 96.1 - 147.5 | Not specified | Total phenolic content varied with seed size.[4] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Biological Activity: Inhibition of α-Galactosidase

The most well-documented biological activity of Methyl α-D-galactopyranoside is its role as an inhibitor of the enzyme α-galactosidase (EC 3.2.1.22).[5][6] This enzyme catalyzes the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins.

The inhibitory action of Methyl α-D-galactopyranoside on α-galactosidases from Debaryomyces hansenii has been quantified, with reported Ki values of 0.82 mM for the extracellular enzyme and 1.12 mM for the intracellular enzyme.[7] The mechanism of inhibition is competitive, where the molecule binds to the active site of the enzyme, preventing the binding and hydrolysis of the natural substrate.

References

- 1. Perilla frutescens: A Rich Source of Pharmacological Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. methyl alpha-D-galactopyranoside | C7H14O6 | CID 76935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LC-ESI/QTOF-MS Profiling of Chicory and Lucerne Polyphenols and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Seed Size on the Chemical and Functional Properties of Perilla Frutescens L. Varieties [foodandnutritionjournal.org]

- 5. scbt.com [scbt.com]

- 6. Methyl a- D -galactopyranoside 3396-99-4 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Methyl α-D-galactopyranoside and its β-Anomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl α-D-galactopyranoside and its anomer, methyl β-D-galactopyranoside. This document details their chemical structures, physicochemical properties, synthesis methodologies, and their roles in biological systems, particularly focusing on their application in research and drug development.

Introduction

Methyl α-D-galactopyranoside and methyl β-D-galactopyranoside are methylated derivatives of the monosaccharide D-galactose. They are classified as glycosides, where a methyl group is attached to the anomeric carbon of the galactose ring. The orientation of this methyl group relative to the plane of the pyranose ring defines the anomerism: in the α-anomer, the methoxy (B1213986) group is in an axial position, while in the β-anomer, it is in an equatorial position. This seemingly subtle structural difference leads to distinct physical, chemical, and biological properties, making them valuable tools in various scientific disciplines.

Physicochemical Properties

A summary of the key physicochemical properties of methyl α-D-galactopyranoside and methyl β-D-galactopyranoside is presented in the table below for easy comparison.

| Property | Methyl α-D-galactopyranoside | Methyl β-D-galactopyranoside |

| CAS Number | 3396-99-4[1][2] | 1824-94-8 |

| Molecular Formula | C₇H₁₄O₆[2] | C₇H₁₄O₆ |

| Molecular Weight | 194.18 g/mol [2] | 194.18 g/mol |

| Appearance | White to off-white crystalline powder[3] | White to faint yellow powder |

| Melting Point | 116-117 °C | 176-179 °C |

| Specific Optical Rotation ([α]D) | +173° to +180° (c = 1.5 in H₂O) | -16.5° (c=1.5, in MeOH)[4] |

| Solubility | Soluble in water (50 mg/mL) and hot ethanol.[5] | Soluble in water (50 mg/mL) and methanol (B129727).[6] |

Synthesis of Methyl D-Galactopyranosides

The synthesis of methyl D-galactopyranosides can be achieved through several methods, with the Fischer glycosidation and the Koenigs-Knorr reaction being the most classical and widely employed.

Experimental Protocol: Fischer Glycosidation

The Fischer glycosidation involves the reaction of a monosaccharide with an alcohol in the presence of an acid catalyst.[7] This method typically yields a mixture of anomers and ring isomers (pyranosides and furanosides), with the thermodynamically more stable α-pyranoside often being the major product under equilibrium conditions.[7]

Materials:

-

D-galactose

-

Anhydrous methanol

-

Strong acid catalyst (e.g., concentrated sulfuric acid, hydrogen chloride in methanol, or a solid acid resin like Amberlite IR-120)

-

Sodium carbonate or other base for neutralization

-

Activated carbon for decolorization (optional)

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: Suspend D-galactose in a significant excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Catalyst Addition: Carefully add the acid catalyst to the stirred suspension. The amount of catalyst will vary depending on its nature but is typically used in catalytic amounts.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralization: After cooling the reaction mixture to room temperature, neutralize the acid catalyst by the portion-wise addition of a base such as sodium carbonate until the effervescence ceases.

-

Filtration and Concentration: Filter the mixture to remove the insoluble salts and any solid catalyst. Concentrate the filtrate under reduced pressure to obtain a crude syrup.

-

Purification: The crude product, a mixture of anomers, can be purified by column chromatography on silica (B1680970) gel. Alternatively, fractional crystallization can be employed. The α-anomer, being generally less soluble in ethanol, may crystallize out first upon cooling a concentrated ethanolic solution. The β-anomer can then be isolated from the mother liquor.

Experimental Protocol: Koenigs-Knorr Reaction

The Koenigs-Knorr reaction provides a more stereoselective route to glycosides and involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[8] The use of a participating group (e.g., an acetyl group) at the C-2 position of the glycosyl halide generally leads to the formation of the 1,2-trans-glycoside with high stereoselectivity due to anchimeric assistance.[8]

Materials:

-

Penta-O-acetyl-β-D-galactopyranose (prepared from D-galactose)

-

Hydrogen bromide in glacial acetic acid

-

Anhydrous methanol

-

Silver carbonate or silver oxide (promoter)

-

Anhydrous dichloromethane (B109758) or other suitable aprotic solvent

-

Drierite or molecular sieves

-

Sodium methoxide (B1231860) in methanol for deacetylation

Procedure:

-

Preparation of Acetobromo-α-D-galactose: Treat a solution of penta-O-acetyl-β-D-galactopyranose in a minimal amount of glacial acetic acid with a solution of hydrogen bromide in glacial acetic acid at 0°C. After the reaction is complete (monitored by TLC), pour the mixture into ice water to precipitate the crude acetobromo-α-D-galactose. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Glycosylation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dried acetobromo-α-D-galactose and anhydrous methanol in anhydrous dichloromethane. Add a drying agent like Drierite or molecular sieves. To this stirred mixture, add the silver carbonate promoter portion-wise in the dark.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for several hours until the glycosyl halide is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the silver salts and wash the filter cake with dichloromethane. Combine the filtrates and concentrate under reduced pressure.

-

Purification of the Acetylated Glycoside: Purify the resulting crude methyl tetra-O-acetyl-β-D-galactopyranoside by column chromatography on silica gel.

-

Deacetylation: Dissolve the purified acetylated product in anhydrous methanol and add a catalytic amount of sodium methoxide solution. Stir the mixture at room temperature until the deacetylation is complete (monitored by TLC).

-

Neutralization and Final Purification: Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate. The final product, methyl β-D-galactopyranoside, can be purified by recrystallization from a suitable solvent like ethanol.

Biological Significance and Applications

Methyl α-D-galactopyranoside and its β-anomer have found utility in various areas of biological research and are being explored for their potential in drug development.

Methyl β-D-Galactopyranoside as an Inducer of the lac Operon

Methyl β-D-galactopyranoside, although not a natural substrate for β-galactosidase, can act as a gratuitous inducer of the lac operon in Escherichia coli.[4] The lac operon is a classic model system for gene regulation, and its induction is a cornerstone of molecular biology for recombinant protein expression.

Signaling Pathway for lac Operon Induction:

The induction of the lac operon by an inducer like methyl β-D-galactopyranoside involves a cascade of molecular events that can be visualized as a signaling pathway.

Caption: Signaling pathway of lac operon induction by methyl β-D-galactopyranoside.

Experimental Workflow for β-Galactosidase Induction Assay:

A common experimental workflow to assess the induction of the lac operon involves growing E. coli in the presence of the inducer and subsequently measuring the activity of the expressed β-galactosidase using a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).[9]

Caption: Experimental workflow for β-galactosidase induction and activity assay.

Methyl α-D-Galactopyranoside as an Enzyme Inhibitor

Methyl α-D-galactopyranoside has been identified as a potent inhibitor of α-galactosidases from various sources, such as the yeast Debaryomyces hansenii.[1] This inhibitory activity makes it a valuable tool for studying the structure and function of these enzymes, which are involved in various biological processes, including the breakdown of complex carbohydrates. Its potential as a therapeutic agent for conditions associated with α-galactosidase activity is also an area of active research.

Conclusion

Methyl α-D-galactopyranoside and its β-anomer are versatile chemical tools with distinct properties and applications. Their synthesis, while requiring careful control of stereochemistry, is well-established. The β-anomer plays a crucial role in molecular biology as an inducer of the lac operon, while the α-anomer serves as a specific inhibitor for certain enzymes. A thorough understanding of their characteristics, as detailed in this guide, is essential for their effective use in research, diagnostics, and the development of novel therapeutics.

References

- 1. Methyl a- D -galactopyranoside 3396-99-4 [sigmaaldrich.com]

- 2. methyl alpha-D-galactopyranoside | C7H14O6 | CID 76935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The acid-catalyzed condensation of a-D-glucopyranose with methanol to form an anomeric pair of methyl D-glucopyranosides (Fischer glycosidation); furanosides also form under these conditions [www3.nd.edu]

- 4. lookchem.com [lookchem.com]

- 5. cphi-online.com [cphi-online.com]

- 6. nbinno.com [nbinno.com]

- 7. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 9. Gene induction: ß-galactosidase in E. coli [practicalbiology.org]

An In-depth Technical Guide to the Core Principles of Fischer Glycosidation for Galactose

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of Fischer glycosidation, with a specific focus on its application to D-galactose. This century-old reaction remains a cornerstone of carbohydrate chemistry, offering a straightforward method for the synthesis of simple glycosides. This document will delve into the reaction mechanism, the interplay of kinetic and thermodynamic control, the influence of various catalysts, and detailed experimental protocols, providing drug development professionals and researchers with the foundational knowledge to effectively utilize this important transformation.

Core Principles of Fischer Glycosidation

The Fischer glycosidation, first reported by Emil Fischer between 1893 and 1895, is the acid-catalyzed reaction of an aldose or ketose with an alcohol to form a glycoside.[1] When applied to galactose, a C4-epimer of glucose, the reaction with an alcohol (e.g., methanol) yields a mixture of methyl galactosides. The reaction is typically performed using the alcohol as the solvent and is an equilibrium process.[1]

The reaction proceeds through a series of equilibria involving the open-chain hydroxy-aldehyde form of galactose, its cyclic hemiacetal forms (furanose and pyranose), and the final glycosidic products. The acid catalyst protonates the anomeric hydroxyl group, facilitating its departure as a water molecule and the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by the alcohol to form the glycoside.

A key feature of the Fischer glycosidation is the formation of a mixture of isomers:

-

Anomers: The newly formed glycosidic bond at the anomeric carbon (C1) can be in either the α or β configuration.

-

Ring Forms: The reaction can produce both five-membered (furanoside) and six-membered (pyranoside) ring structures.

Reaction Mechanism and Stereochemical Outcome

The stereochemical outcome of the Fischer glycosidation is governed by the principles of kinetic and thermodynamic control.[2]

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed fastest.[1] For hexoses like galactose, the furanosides are the kinetically favored products.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction reaches thermodynamic equilibrium.[1] Under these conditions, the more stable product is favored. The pyranoside forms are thermodynamically more stable than the furanosides. Furthermore, due to the anomeric effect , the α-anomer of the pyranoside is generally the most thermodynamically stable product.[1] The anomeric effect describes the thermodynamic preference for an electron-withdrawing substituent at the anomeric carbon to be in the axial position.

The interplay between these factors allows for the selective synthesis of different isomers by careful control of the reaction conditions.

Data Presentation: Quantitative Analysis of Reaction Conditions

The choice of acid catalyst and reaction conditions significantly impacts the yield and product distribution of the Fischer glycosidation of galactose. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Acid Catalysts for the Fischer Glycosidation of Sugars

| Catalyst | Sugar | Alcohol | Conditions | Yield (%) | Anomeric Ratio (α:β) | Reference |

| Amberlite IR-120 | D-Galactose | Methanol (B129727) | Microwave, 120°C, 10 min | - | Good α-selectivity | [3][4] |

| Sulfamic Acid | D-Galactose | Benzyl alcohol | 80°C, 5h | 70-85 | Predominantly α | [2] |

| Zeolite HY (3.1) | N-Acetylgalactosamine | Methanol | Reflux, 48h, 60°C | High | 2:1 (furanoside:pyranoside) | [2] |

| H₂SO₄ on Silica (B1680970) | D-Galactose | Propargyl alcohol | Ultrasound, 40°C | High | Predominantly α | [5] |

| HCl | D-Galactose | Methanol | 35°C, equilibrium | - | 57.8:19.7 (α-pyr:β-pyr) | [6] |

Table 2: Influence of Reaction Time and Temperature on Product Distribution for Hexoses

| Sugar | Conditions | Product Distribution | Control | Reference |

| Hexoses | Short reaction times, low temp. | Furanosides predominate | Kinetic | [1] |

| Hexoses | Long reaction times, high temp. | Pyranosides predominate | Thermodynamic | [1] |

| D-Galactose | Microwave, 120°C, 10 min | Good α-pyranoside selectivity | Thermodynamic | [3] |

| D-Galactose | Methanolic HCl, 35°C, equilibrium | α-pyranoside (57.8%), β-pyranoside (19.7%), α-furanoside (6.2%), β-furanoside (16.3%) | Thermodynamic | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Fischer glycosidation of D-galactose.

Protocol 1: Conventional Fischer Glycosidation of D-Galactose with Methanolic HCl

-

Preparation: A 2% (w/v) solution of D-galactose in 1% methanolic hydrogen chloride is prepared.

-

Reaction: The solution is stirred at 35°C until the composition of the mixture remains constant, as monitored by a suitable analytical technique (e.g., TLC or NMR).

-

Work-up: The reaction is neutralized with a base (e.g., sodium methoxide).

-

Purification: The solvent is evaporated in vacuo, and the resulting residue is purified by an appropriate method, such as column chromatography on silica gel, to separate the different isomers.[6]

Protocol 2: Microwave-Assisted Fischer Glycosidation of D-Galactose with Amberlite IR-120

-

Reaction Setup: In a pressure-rated microwave vial, combine D-galactose (0.1 g), Amberlite IR-120 H+ resin (0.1 g), and anhydrous methanol (1 mL).[3][4]

-

Microwave Irradiation: The sealed vial is placed in a microwave reactor and heated to 120°C for 10 minutes with stirring.[3]

-

Work-up: After cooling, the reaction mixture is filtered to remove the resin.[3][4]

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to isolate the desired methyl galactoside.[3][4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a microwave-assisted Fischer glycosidation experiment.

Conclusion

The Fischer glycosidation of galactose is a versatile and enduring reaction in carbohydrate chemistry. A thorough understanding of its underlying principles, including the reaction mechanism and the factors governing stereochemical outcomes, is essential for its successful application in research and drug development. By carefully selecting the catalyst and controlling the reaction conditions, researchers can favor the formation of specific galactoside isomers. Modern techniques, such as microwave and ultrasound assistance, offer significant advantages in terms of reaction time and efficiency, further enhancing the utility of this classic transformation.

References

- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 2. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youngin.com [youngin.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Stability of Methyl α-D-galactopyranoside in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of methyl α-D-galactopyranoside in solution, with a focus on the chemical degradation pathways, influential factors, and analytical methodologies for stability assessment. This document is intended to be a valuable resource for researchers and professionals involved in the development and formulation of therapeutics and other products containing this glycoside.

Introduction

Methyl α-D-galactopyranoside is a methylated monosaccharide that serves as a valuable building block in synthetic carbohydrate chemistry and as a tool in biochemical and glycobiological research.[1] Its stability in various solution-based formulations is a critical parameter that can influence its efficacy, shelf-life, and the safety profile of the final product. Understanding the degradation kinetics and pathways is therefore essential for formulation development, manufacturing, and storage.

The primary degradation pathway for methyl α-D-galactopyranoside in aqueous solution is hydrolysis of the glycosidic bond, which can be catalyzed by acid or, under more extreme conditions, by base. The rate of this degradation is significantly influenced by pH, temperature, and the composition of the solution.

Chemical Degradation Pathways

The principal mechanism of degradation for methyl α-D-galactopyranoside in solution is the cleavage of the glycosidic bond, resulting in the formation of methanol (B129727) and galactose. This process is primarily facilitated by hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the most common degradation pathway for glycosides under acidic to neutral conditions. The generally accepted mechanism for this reaction involves a two-step process:

-

Protonation of the Glycosidic Oxygen: The reaction is initiated by the rapid and reversible protonation of the exocyclic oxygen atom of the glycosidic bond.

-

Formation of a Cyclic Oxocarbenium Ion: This is followed by the rate-determining step, which involves the cleavage of the C1-O bond to form a resonance-stabilized cyclic oxocarbenium ion and methanol.

-

Reaction with Water: The carbocation is then rapidly attacked by a water molecule to yield the free galactose sugar and regenerate the hydronium ion.

This A-1 (unimolecular) mechanism is characterized by a rapid pre-equilibrium protonation followed by a slow, unimolecular heterolysis of the conjugate acid.

Base-Catalyzed Hydrolysis

Under strongly alkaline conditions and typically at elevated temperatures, methyl α-D-galactopyranoside can also undergo hydrolysis. The mechanism of base-catalyzed hydrolysis is generally less efficient than acid-catalyzed hydrolysis for simple alkyl glycosides.

Quantitative Stability Data

Table 1: Influence of pH on the Stability of Methyl α-D-galactopyranoside at a Constant Temperature

| pH | Expected Relative Stability | Primary Degradation Pathway |

| 1-3 | Low | Acid-Catalyzed Hydrolysis |

| 4-6 | Moderate to High | Minimal Hydrolysis |

| 7 | High | Very Slow Hydrolysis |

| 8-10 | Moderate to High | Slow Base-Catalyzed Hydrolysis |

| 11-14 | Low (at elevated temp.) | Base-Catalyzed Hydrolysis |

Table 2: Influence of Temperature on the Stability of Methyl α-D-galactopyranoside at a Constant pH

| Temperature | Expected Relative Stability | Notes |

| 4°C | High | Recommended for long-term storage of solutions. |

| 25°C (Room Temp) | Moderate to High | Stability is generally good, but depends on pH. |

| 40°C | Moderate | Accelerated degradation may be observed. |

| 60°C | Low | Significant degradation is likely, especially at low or high pH. |

| 80°C | Very Low | Rapid degradation is expected. |

Experimental Protocols for Stability Assessment

A forced degradation study is essential for understanding the intrinsic stability of methyl α-D-galactopyranoside and for the development of stability-indicating analytical methods.[2][3][4]

General Workflow for a Forced Degradation Study

Protocol for Stability Study under Acidic and Basic Conditions

Objective: To evaluate the stability of methyl α-D-galactopyranoside under acidic and basic conditions at a specified temperature.

Materials:

-

Methyl α-D-galactopyranoside reference standard

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Deionized water

-

Volumetric flasks and pipettes

-

Temperature-controlled water bath or incubator

-

HPLC system with a Refractive Index Detector (RID)

-

HPLC column suitable for carbohydrate analysis (e.g., amino-based or ligand-exchange)[5]

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve methyl α-D-galactopyranoside in deionized water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Sample Preparation for Stress Testing:

-

Acidic Condition: In a volumetric flask, mix an appropriate volume of the stock solution with 0.1 M HCl to achieve the desired final concentration of the glycoside.

-

Basic Condition: In a separate volumetric flask, mix an appropriate volume of the stock solution with 0.1 M NaOH.

-

Control: Prepare a control sample by diluting the stock solution with deionized water to the same final concentration.

-

-

Incubation: Place the prepared solutions in a temperature-controlled environment (e.g., 60°C).

-

Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization: Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

-

HPLC Analysis: Analyze the control and stressed samples using a validated HPLC-RID method.[5]

-

Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[5]

-

Flow Rate: As per column manufacturer's recommendation.

-

Injection Volume: Consistent for all samples.

-

-

Data Analysis:

-

Calculate the percentage of methyl α-D-galactopyranoside remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Analytical Methodologies

A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active substance due to degradation. For non-chromophoric compounds like methyl α-D-galactopyranoside, HPLC with refractive index detection (RID) is a common and effective technique.[5] Gas chromatography (GC) following derivatization to increase volatility is another powerful method for both quantification and identification of degradation products.[5]

Table 3: Recommended Analytical Techniques for Stability Studies of Methyl α-D-galactopyranoside

| Technique | Principle | Sample Preparation | Advantages | Limitations |

| HPLC-RID | Separation based on polarity, detection based on changes in refractive index. | Direct injection of aqueous solution. | Simple, robust, good for quantification. | Not compatible with gradient elution, lower sensitivity than UV/MS. |

| GC-MS | Separation of volatile derivatives by partitioning between a stationary and mobile phase, with mass spectrometric detection. | Derivatization (e.g., acetylation or silylation) to increase volatility. | High sensitivity and selectivity, provides structural information for impurity identification. | Requires derivatization, which can be time-consuming. |

| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Dissolution in a deuterated solvent (e.g., D₂O). | Excellent for structural elucidation of degradation products. | Lower sensitivity compared to chromatographic methods, not ideal for quantification of low-level impurities. |

Conclusion

The stability of methyl α-D-galactopyranoside in solution is a critical factor for its successful application in research and product development. The primary route of degradation is hydrolysis of the glycosidic bond, a reaction that is significantly accelerated by acidic conditions and elevated temperatures. This technical guide provides a foundational understanding of the stability profile of methyl α-D-galactopyranoside and offers detailed protocols for conducting forced degradation studies. By employing the described methodologies, researchers can effectively evaluate the stability of this compound in their specific formulations and establish appropriate storage and handling conditions to ensure product quality and performance.

References

Methodological & Application

Synthesis of Methyl α-D-galactopyranoside: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl α-D-galactopyranoside, a crucial building block in carbohydrate chemistry and drug development. The primary method detailed is the Fischer glycosidation, a reliable and straightforward approach for this synthesis.

Introduction

Methyl α-D-galactopyranoside serves as a versatile precursor in the synthesis of various biologically active molecules, including oligosaccharides and glycoconjugates. Its applications span from fundamental biochemical research to the development of novel therapeutics. The Fischer glycosidation reaction, which involves the acid-catalyzed reaction of a monosaccharide with an alcohol, is a common and effective method for preparing glycosides like Methyl α-D-galactopyranoside. This method, while sometimes yielding a mixture of anomers, can be optimized to favor the desired α-isomer.

Comparative Synthesis Data

The following table summarizes the typical yields obtained from the Fischer glycosidation of D-galactose to produce both α- and β-anomers of methyl D-galactopyranoside.

| Product | Anomer | Typical Yield (%) |

| Methyl D-galactopyranoside | α | 41 - 58% |

| Methyl D-galactopyranoside | β | 15 - 21% |

Experimental Protocol: Fischer Glycosidation

This protocol outlines the synthesis of Methyl α-D-galactopyranoside from D-galactose using methanol (B129727) as both the reagent and solvent, with a strong acid catalyst.

Materials:

-

D-galactose

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

-

Sodium Carbonate (Na₂CO₃) or Barium Carbonate (BaCO₃)

-

Activated Charcoal

-

Ethanol (for crystallization)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend D-galactose in anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, bubble dry hydrogen chloride gas through the methanolic suspension.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours to reach equilibrium, which favors the formation of the thermodynamically more stable α-anomer.

-

Neutralization: After the reaction is complete, cool the mixture in an ice bath. Neutralize the acid catalyst by adding sodium carbonate or barium carbonate portion-wise until the effervescence ceases and the pH is neutral.

-

Filtration: Filter the mixture to remove the insoluble salts and any unreacted starting material. Wash the solid residue with a small amount of methanol.

-